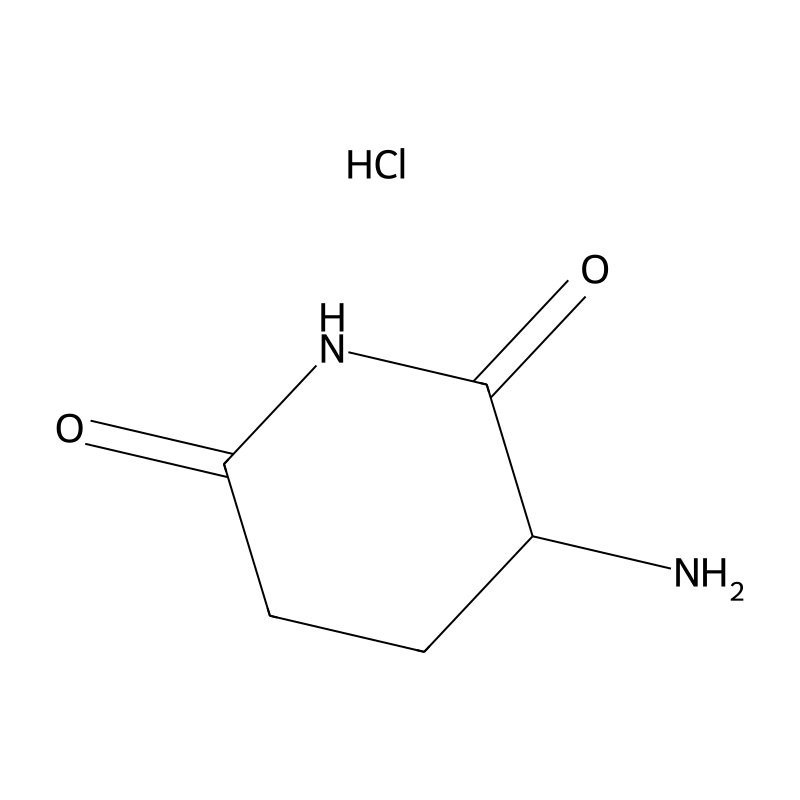3-Aminopiperidine-2,6-dione hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Aminopiperidine-2,6-dione hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6. The compound is often represented with the chemical formula C₅H₉ClN₂O₂ and has a molecular weight of 164.59 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in biological and chemical research .
Studies have shown that 3AP inhibits the growth of prostate cancer cells [, ]. One proposed mechanism involves its ability to inhibit the enzyme benzoate, thereby hindering DNA synthesis []. Additionally, 3AP might potently inhibit the enzyme pomalidomide synthetase, potentially impacting other cellular processes []. Further research is needed to fully elucidate the mechanism of action.
Anti-cancer properties
3-Aminopiperidine-2,6-dione hydrochloride (3AP) has been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma [, , ].
The mechanism of action of 3AP is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the inhibition of DNA synthesis by blocking the enzyme benzoate []. 3AP also appears to have antiangiogenic properties, meaning it can hinder the formation of new blood vessels that tumors need to grow []. Additionally, 3AP has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory molecule involved in cancer cell growth and survival [].
The chemical behavior of 3-Aminopiperidine-2,6-dione hydrochloride is influenced by its functional groups. The compound can undergo hydrolysis under acidic or basic conditions due to the presence of the amine and diketone moieties. It is also susceptible to various substitution reactions, which can modify its chemical structure for different applications .
3-Aminopiperidine-2,6-dione hydrochloride has been studied for its potential biological activities, particularly as an anti-cancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma. One proposed mechanism involves the inhibition of DNA synthesis by blocking the enzyme benzoate, which is crucial for cellular proliferation. Additionally, it exhibits antiangiogenic properties, potentially hindering the formation of new blood vessels necessary for tumor growth . Furthermore, it may reduce the expression of tumor necrosis factor-alpha (TNF-α), a molecule involved in inflammation and cancer cell survival.
The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride typically involves several steps:
- Protection of L-Glutamine: The process begins with the protection of L-Glutamine in an alkaline medium to obtain a tertiary protected form.
- Cyclization: Under anhydrous conditions and using N,N-carbonyl dimidazoles as catalysts, cyclization occurs to form the piperidine structure.
- Deprotection: The protected compound is then deprotected in an acidic medium to yield 3-Aminopiperidine-2,6-dione hydrochloride .
This method is noted for its mild conditions and high yields, making it efficient for laboratory synthesis.
3-Aminopiperidine-2,6-dione hydrochloride has potential applications in medicinal chemistry due to its anti-cancer properties. It serves as a lead compound for developing new therapeutic agents targeting cancer cell proliferation. Additionally, its structural features make it a candidate for further modifications in drug design aimed at enhancing efficacy and specificity against various cancers .
Studies on 3-Aminopiperidine-2,6-dione hydrochloride have focused on its interactions with specific enzymes involved in DNA synthesis and cellular growth regulation. For instance, its ability to inhibit benzoate suggests potential interactions with other enzymes critical to metabolic pathways in cancer cells. Further research is necessary to elucidate these interactions fully and their implications for therapeutic strategies .
Several compounds share structural similarities with 3-Aminopiperidine-2,6-dione hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-3-Aminopiperidin-2-one hydrochloride | 24666-56-6 | 0.97 |
| (S)-3-Aminopiperidin-2-one hydrochloride | 42538-31-8 | 0.97 |
| 3-Aminopiperidine-2,6-dione hydrobromide | 90802-45-2 | 0.94 |
| (R)-3-Aminoazepan-2-one hydrochloride | 26081-03-8 | 0.94 |
These compounds are structurally related but differ in their functional groups or substituents, which may influence their biological activity and applications. The uniqueness of 3-Aminopiperidine-2,6-dione hydrochloride lies in its specific arrangement of amine and carbonyl groups within the piperidine framework, contributing to its distinct pharmacological profile .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








